

Discovery and History of Cyanocarbonimidodithioates: A Technical Guide

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Compound of Interest

Compound Name: *Methyl phenyl
cyanocarbonimidodithioate*

CAS No.: *152381-91-4*

Cat. No.: *B122312*

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Executive Summary

Cyanocarbonimidodithioates (specifically dimethyl

-cyanodithioiminocarbonate) represent a class of "push-pull" electrophiles that revolutionized heterocyclic synthesis in the late 20th century. Originally investigated for agricultural potential, their capacity for sequential nucleophilic substitution became the cornerstone of rational drug design, most notably enabling the synthesis of Cimetidine (Tagamet), the first blockbuster histamine H₂-receptor antagonist. This guide explores their discovery, structural mechanics, and pivotal role in medicinal chemistry.

Historical Genesis: The 1967 Breakthrough

While the reaction between cyanamide and carbon disulfide was explored in the early 20th century (Hantzsch era), the isolation and systematic characterization of dialkyl

-cyanodithioiminocarbonates as stable, versatile intermediates is attributed to independent work published in 1967.

- **The Wittenbrook Definition:** L. S.^[1] Wittenbrook and G. L. Smith published the seminal paper "The Chemistry of Cyanodithioimidocarbonic Acid" in the *Journal of Organic Chemistry* (1967). They rigorously defined the synthesis of the dipotassium salt and its subsequent alkylation, establishing the standard protocol still used today.
- **The Gompper Contribution:** Simultaneously, R. Gompper (a pioneer in ketene dithioacetal chemistry) reported similar findings in *Chemische Berichte*, framing the molecule as a nitrogen-analog of ketene dithioacetals.

Significance: Before 1967, these compounds were obscure laboratory curiosities. After 1967, they became "chemical hubs"—reagents capable of reacting with binucleophiles to form complex heterocycles (thiazoles, pyrimidines, triazines) in high yields under mild conditions.

Structural Mechanics: The "Push-Pull" System

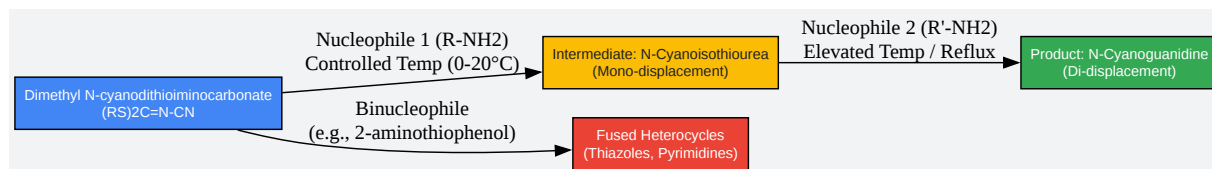
The utility of dimethyl

-cyanodithioiminocarbonate stems from its unique electronic structure. It acts as a vinylogous electrophile.

- **The "Pull":** The nitrile group () attached to the nitrogen is strongly electron-withdrawing, reducing the electron density of the bond.
- **The "Push":** The two sulfur atoms () are electron-donating via resonance, stabilizing the core but making the methylthio groups excellent leaving groups.

This electronic arrangement creates a stepwise reactivity profile. The molecule does not release both leaving groups simultaneously. Instead, it allows for the controlled introduction of two different nucleophiles—a feature critical for constructing asymmetric drug molecules like Cimetidine.

Reactivity Pathway Diagram



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Figure 1: The sequential displacement mechanism allowing for asymmetric synthesis.

Experimental Protocol: Synthesis of Dimethyl N-cyanodithioiminocarbonate

This protocol is based on the optimized Wittenbrook method (1967), designed for high purity and yield.

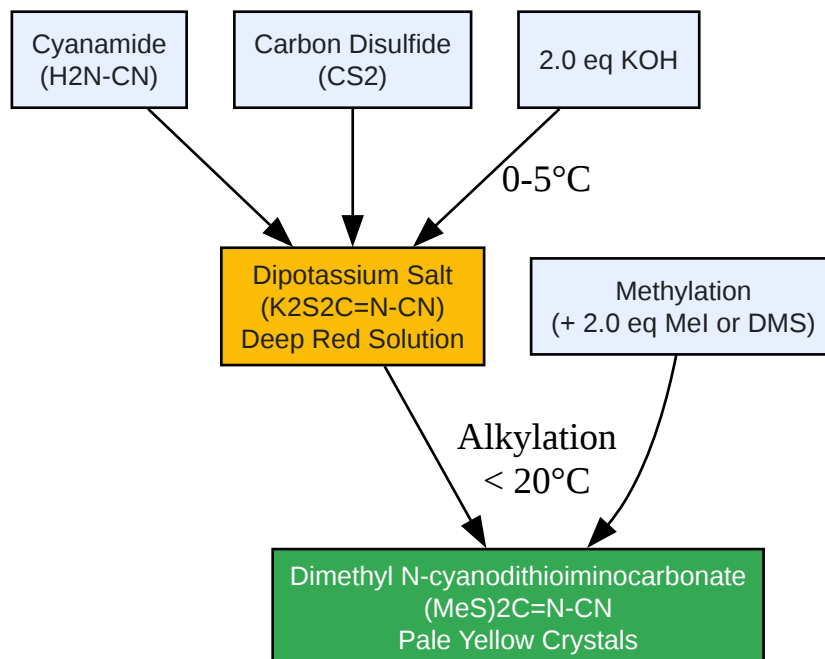
Reagents

- Cyanamide ()
- Carbon Disulfide ()^[2]^[3]^[4]
- Potassium Hydroxide ()^[3]
- Methyl Iodide () or Dimethyl Sulfate ()
- Solvent: Ethanol/Water or Acetone/Water

Step-by-Step Methodology

- Salt Formation (The Exotherm):
 - Dissolve 1.0 eq of cyanamide in an ethanol/water mixture.
 - Add 1.0 eq of .
 - Critical Step: Dropwise addition of 2.0 eq of (aq) at 0–5°C. The reaction is highly exothermic. The solution will turn deep red/orange as the dipotassium salt () forms.
 - Stir for 2 hours at room temperature to ensure complete formation of the dianion.
- Methylation (The Quench):
 - Cool the mixture back to 0–10°C.
 - Add 2.0 eq of Methyl Iodide (or DMS) dropwise. Maintain temperature below 20°C to prevent polymerization or over-alkylation side products.
 - A precipitate will form immediately.
- Isolation:
 - Pour the reaction mixture into ice water.
 - Filter the solid precipitate.
 - Recrystallize from ethanol/water.
 - Yield: Typically 70–85%.
 - Appearance: Colorless to pale yellow crystals (mp 50–52°C).

Synthesis Flowchart



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Figure 2: Standard synthetic pathway for dimethyl N-cyanodithioiminocarbonate.

Case Study: The Cimetidine Synthesis

The most commercially significant application of this chemistry is the synthesis of Cimetidine (Tagamet). Smith, Kline & French (SK&F) researchers utilized the stepwise reactivity of the cyanocarbonimidodithioate to construct the cyanoguanidine "tail" of the drug, which is essential for H₂ receptor antagonism without agonist activity.

The Challenge

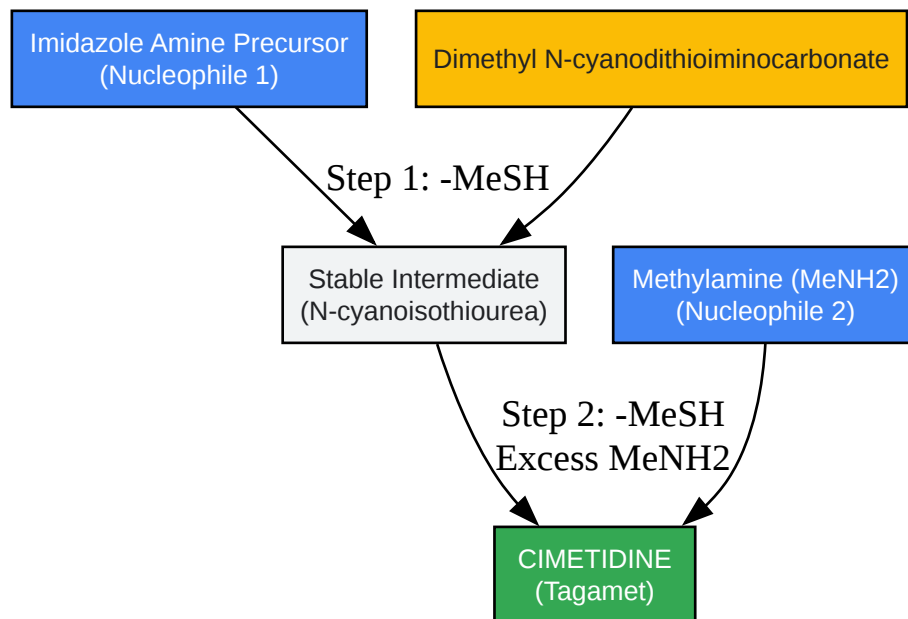
The goal was to attach a polar, non-basic group to the imidazole ring. A simple guanidine group was too basic (protonated at physiological pH). The electron-withdrawing cyano group reduced the basicity of the guanidine, keeping it neutral at pH 7.4.

The Solution

- Precursor: 4-methyl-5-[(2-aminoethyl)thiomethyl]imidazole (Structure A).

- Step 1: Reaction of A with dimethyl -cyanodithioiminocarbonate.[5]
 - Result: Displacement of one -SMe group.
 - Intermediate: An -cyanoisothiourea derivative.
- Step 2: Reaction of the intermediate with Methylamine (MeNH_2).
 - Result: Displacement of the second -SMe group.
 - Final Product: Cimetidine.

Cimetidine Pathway Diagram



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Figure 3: The industrial synthesis of Cimetidine utilizing the stepwise displacement strategy.

Technical Data Summary

| Property | Value/Description | Relevance |
|-------------------|---|-------------------|
| CAS Number | 10191-60-3 | Identification |
| Molecular Formula | | Stoichiometry |
| Melting Point | 50–52 °C | Purity Check |
| Appearance | Pale yellow to colorless crystals | Visual Inspection |
| Solubility | Soluble in EtOH, Acetone, ; Insoluble in water | Processing |
| Reactivity Class | Vinylogous Electrophile / Push-Pull System | Mechanism |
| Key Hazard | Skin Irritant; Releases toxic MeSH (methanethiol) | Safety Protocols |

References

- Wittenbrook, L. S., & Smith, G. L. (1967). The Chemistry of Cyanodithioimidocarbonic Acid. I. Reaction with Amines.[2][5][6] *The Journal of Organic Chemistry*, 32(5), 1566–1572. [Link](#)
- Gompper, R., & Häusler, G. (1967). Keten-Derivate, XII. N-Cyano-dithiokohlensäure-imidester.[5][7][8] *Chemische Berichte*, 100, 591.[9]
- Durant, G. J., Emmett, J. C., Ganellin, C. R., et al. (1977). Structure-activity relationships of H2-receptor antagonists. *Journal of Medicinal Chemistry*, 20(7), 901–906. [Link](#)
- Elgemeie, G. H., & Mohamed, R. A. (2014).[5] Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry.[5] *Heterocyclic Communications*, 20(6), 313–331.[5] [Link](#)
- Diop, M., et al. (2016). Crystal structure of dimethyl N-cyanodithioiminocarbonate. *IUCrData*, 1, x160454. [Link](#)

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Sources

- [1. epdf.pub \[epdf.pub\]](#)
- [2. pubs.acs.org \[pubs.acs.org\]](#)
- [3. The Chemistry of \$\alpha\$ -Haloketones and Their Utility in Heterocyclic Synthesis - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. CA2162913A1 - Preparation of symmetrical or unsymmetrical disubstituted n-cyanodithioiminocarbonates - Google Patents \[patents.google.com\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
- [6. researchgate.net \[researchgate.net\]](#)
- [7. Dimethyl N-cyanodithioiminocarbonate | C₄H₆N₂S₂ | CID 66289 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [8. Substance Registry Services | US EPA \[cdxapps.epa.gov\]](#)
- [9. triggered.stanford.clockss.org \[triggered.stanford.clockss.org\]](#)
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